molecular formula C2H5Cl3Si B8065631 TRICHLOROETHYLSILANE

TRICHLOROETHYLSILANE

Cat. No.: B8065631
M. Wt: 163.50 g/mol
InChI Key: WSPLRNXCPVWMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRICHLOROETHYLSILANE is an organosilicon compound with the chemical formula C₂H₅SiCl₃. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its ability to introduce trichloroethyl groups into organic molecules, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: TRICHLOROETHYLSILANE can be synthesized through the reaction of trichloroethylene with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of ethylsilane. This method involves the reaction of ethylsilane with chlorine gas, resulting in the formation of this compound. The process is carried out in a chlorination reactor, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions: TRICHLOROETHYLSILANE undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the trichloroethyl group with other functional groups.

    Hydrolysis: In the presence of water, it hydrolyzes to form trichloroethanol and hydrochloric acid.

    Reduction: It can be reduced to form ethylsilane derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

Major Products Formed:

    Trichloroethanol: Formed during hydrolysis.

    Ethylsilane Derivatives: Formed during reduction.

Scientific Research Applications

TRICHLOROETHYLSILANE has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent to introduce trichloroethyl groups into organic molecules.

    Material Science: Utilized in the synthesis of silicon-based materials and coatings.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Biotechnology: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of TRICHLOROETHYLSILANE involves its ability to react with nucleophiles and other reactive species. The trichloroethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to introduce trichloroethyl groups into various molecules, thereby modifying their chemical properties.

Comparison with Similar Compounds

    Trichlorosilane (HSiCl₃): Similar in structure but contains a hydrogen atom instead of an ethyl group.

    Ethyltrichlorosilane (C₂H₅SiCl₃): Similar but lacks the trichloroethyl group.

Uniqueness: TRICHLOROETHYLSILANE is unique due to its trichloroethyl group, which imparts distinct reactivity and chemical properties compared to other similar compounds

Properties

IUPAC Name

2,2,2-trichloroethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl3Si/c3-2(4,5)1-6/h1H2,6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPLRNXCPVWMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.